tert-Butyl (6-bromohexyl)carbamate

Catalog No.
S766198
CAS No.
142356-33-0
M.F
C11H22BrNO2
M. Wt
280.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (6-bromohexyl)carbamate

CAS Number

142356-33-0

Product Name

tert-Butyl (6-bromohexyl)carbamate

IUPAC Name

tert-butyl N-(6-bromohexyl)carbamate

Molecular Formula

C11H22BrNO2

Molecular Weight

280.2 g/mol

InChI

InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)

InChI Key

NXQXVXILNVTMNA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCBr

Synonyms

N-(6-Bromohexyl)carbamic Acid 1,1-Dimethylethyl Ester; (6-Bromohexyl)carbamic Acid tert-Butyl Ester; N-(tert-Butoxycarbonyl)-6-bromohexylamine; tert-Butyl(6-bromohexyl)carbamate;

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCBr

Synthesis and Chemical Properties:

tert-Butyl (6-bromohexyl)carbamate, also known as 6-(Boc-amino)hexyl bromide, is an organic compound with the formula C₁₁H₂₂BrNO₂. It is a white solid at room temperature and is soluble in organic solvents such as dichloromethane and chloroform []. The synthesis of tert-Butyl (6-bromohexyl)carbamate typically involves the reaction of 6-aminohexanol with di-tert-butyl dicarbonate (Boc anhydride) [].

Applications in Organic Chemistry:

tert-Butyl (6-bromohexyl)carbamate finds various applications in organic synthesis due to the presence of both a protected amine group (Boc) and a reactive bromoalkyl group. The Boc group can be selectively removed under acidic conditions to reveal a free amine, while the bromoalkyl group can participate in various substitution reactions, allowing for the introduction of different functionalities into the molecule [, ].

  • Preparation of Amine-Functionalized Molecules: The removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) allows the conversion of tert-Butyl (6-bromohexyl)carbamate to 6-aminohexanol, a valuable building block for the synthesis of various amine-containing molecules, including pharmaceuticals, polymers, and materials [, ].
  • Chain Extension and Coupling Reactions: The bromoalkyl group in tert-Butyl (6-bromohexyl)carbamate can act as an electrophile in nucleophilic substitution reactions. This property allows it to participate in coupling reactions with various nucleophiles, such as alcohols, thiols, and amines, enabling the creation of longer carbon chains or the introduction of different functional groups [, ].

Potential Applications in Other Fields:

While research on tert-Butyl (6-bromohexyl)carbamate is primarily focused on its applications in organic synthesis, there is ongoing exploration of its potential use in other fields:

  • Drug Delivery Systems: The controlled release of drugs can be achieved by incorporating molecules like tert-Butyl (6-bromohexyl)carbamate into drug delivery systems. The Boc group can be used to mask the drug molecule, and its subsequent removal under specific conditions can trigger the release of the drug [].
  • Bioconjugation: The combination of a reactive group (bromoalkyl) and a protected amine functionality makes tert-Butyl (6-bromohexyl)carbamate a potential candidate for bioconjugation reactions. This involves attaching the molecule to biomolecules like proteins or antibodies for various applications, such as targeted drug delivery and diagnostics [].

Tert-Butyl (6-bromohexyl)carbamate is an organic compound with the chemical formula C₁₁H₂₂BrNO₂. It features a tert-butyl group attached to a carbamate functional group, which is further connected to a six-carbon hexyl chain that contains a bromine atom at the sixth position. This structure imparts unique properties to the compound, making it of interest in various chemical and biological applications. The molecular weight of tert-Butyl (6-bromohexyl)carbamate is approximately 280.20 g/mol, and it is categorized under carbamates, which are esters or derivatives of carbamic acid.

  • Nucleophilic Substitution: The bromine atom in the hexyl chain can undergo nucleophilic substitution reactions, such as SN2 reactions, where it can be replaced by various nucleophiles like amines or alkoxides .
  • Alkylation Reactions: This compound can react with nucleophiles to introduce new functional groups into the molecule. For instance, it can react with cyanide or other nucleophiles to form alkylated products.
  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, yielding the corresponding amine derivative .

Tert-Butyl (6-bromohexyl)carbamate has shown potential biological activity, particularly in the context of medicinal chemistry. Its derivatives have been evaluated for their ability to inhibit specific enzymes, such as casein kinase 2 alpha (CK2α), which is implicated in various cancers and cellular processes . The compound's structural features may contribute to its interactions with biological targets, although detailed studies on its pharmacological effects are still limited.

The synthesis of tert-Butyl (6-bromohexyl)carbamate typically involves the following steps:

  • Starting Materials: The synthesis often begins with 6-bromohexanol and tert-butyl carbamate.
  • Reaction Conditions: The reaction can be conducted using solvents like dimethylformamide (DMF) and may involve heating under reflux or microwave irradiation to facilitate the reaction between the alcohol and the carbamate .
  • Purification: After completion of the reaction, the product can be purified through techniques such as recrystallization or chromatography.

Tert-Butyl (6-bromohexyl)carbamate finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds and pharmaceuticals.
  • Chemical Research: It is used in studies involving nucleophilic substitution reactions and for exploring new synthetic methodologies.
  • Material Science: Its derivatives may be employed in developing new materials with specific properties.

Research on interaction studies involving tert-Butyl (6-bromohexyl)carbamate has focused on its reactivity with different nucleophiles and its potential biological interactions. For example, studies have demonstrated its ability to undergo SN2 reactions with amines, leading to the formation of new compounds that could have therapeutic applications . Additionally, its interaction with enzymes like CK2α highlights its potential as a lead compound in drug development .

Similar Compounds

Several compounds share structural similarities with tert-Butyl (6-bromohexyl)carbamate. These include:

  • Hexyl carbamate - Lacks the bromine substituent but retains the carbamate functionality.
  • Boc-aminohexane - Contains a similar hexane backbone but differs in functional groups.
  • Bromobutane derivatives - Exhibit similar reactivity profiles due to the presence of bromine but differ in carbon chain length.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
Tert-Butyl (6-bromohexyl)carbamateTert-butyl group, bromine at C6Specific reactivity due to bromine
Hexyl carbamateHexane backbone without bromineSimpler structure with no halogen
Boc-aminohexaneAmino group instead of brominePotentially different biological activity
Bromobutane derivativesBromine at different positionsVarying carbon chain lengths

Tert-Butyl (6-bromohexyl)carbamate's unique combination of structural features and reactivity makes it an interesting subject for further research in both synthetic and medicinal chemistry contexts.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

6-(Boc-amino)hexyl bromide

Dates

Modify: 2023-08-15

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